5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom, a methyl group, and a 4-methylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activity . They are used in the synthesis of drugs due to their analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties .
Mode of Action
It’s known that pyrazole derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to form the aldehyde group on the pyrazole ring. The starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, is treated with a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 4-position of the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Vilsmeier-Haack reaction under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the 4-methylphenyl group.
5-chloro-3-methyl-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but has a fluorine atom instead of a methyl group on the phenyl ring.
Uniqueness
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chlorine and 4-methylphenyl substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
5-chloro-3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-5-10(6-4-8)15-12(13)11(7-16)9(2)14-15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYKJSWCFJJFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-70-5 |
Source
|
Record name | 350997-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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